Meta-Nitro Substitution Confers 2.2% Higher Molecular Complexity Than the Para-Nitro Positional Isomer
Ethyl 8-(3-nitrophenyl)-8-oxooctanoate exhibits a computed molecular complexity score of 377, compared to 369 for its positional isomer ethyl 8-(4-nitrophenyl)-8-oxooctanoate (CAS 898777-65-6) [1][2]. The complexity index, derived from atom and bond diversity, asymmetric centers, and ring systems, quantifies the topological intricacy of the molecule. A higher complexity score for the meta isomer indicates a more intricate spatial arrangement of structural elements, which can influence molecular recognition, crystal packing, and synthetic accessibility [1][2].
| Evidence Dimension | Molecular Complexity Index (PubChem-computed by Cactvs algorithm) |
|---|---|
| Target Compound Data | 377 (CID 24727506, Cactvs 3.4.6.11) |
| Comparator Or Baseline | 369 for ethyl 8-(4-nitrophenyl)-8-oxooctanoate (CID 24727510, Cactvs 3.4.8.24) |
| Quantified Difference | Δ = +8 (2.2% higher complexity for the 3-nitro isomer) |
| Conditions | Computed by Cactvs algorithm as reported in PubChem 2019.06.18 / 2025.09.15 release [1][2] |
Why This Matters
Higher molecular complexity is a recognized parameter in drug-likeness assessment and can correlate with enhanced target selectivity; scientists procuring building blocks for fragment-based drug design should account for this topological difference when interpreting SAR data.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24727506, Ethyl 8-(3-nitrophenyl)-8-oxooctanoate. Complexity: 377. https://pubchem.ncbi.nlm.nih.gov/compound/898777-57-6 (accessed April 27, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 24727510, Ethyl 8-(4-nitrophenyl)-8-oxooctanoate. Complexity: 369. https://pubchem.ncbi.nlm.nih.gov/compound/898777-65-6 (accessed April 27, 2026). View Source
